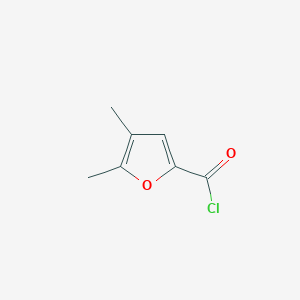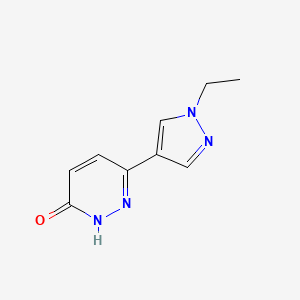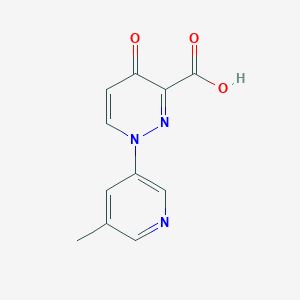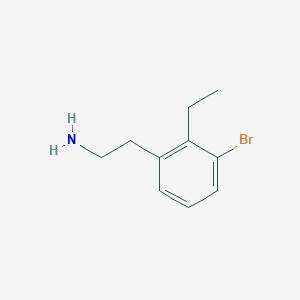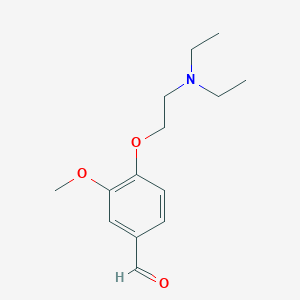
4-(2-(Diethylamino)ethoxy)-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Diethylamino)ethoxy)-3-methoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a diethylaminoethoxy group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-3-methoxybenzaldehyde, which is then reacted with 2-(diethylamino)ethanol under specific conditions to introduce the diethylaminoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydride at elevated temperatures (130-140°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(2-(Diethylamino)ethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and diethylaminoethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(2-(Diethylamino)ethoxy)-3-methoxybenzoic acid.
Reduction: 4-(2-(Diethylamino)ethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-(Diethylamino)ethoxy)-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
作用機序
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The diethylaminoethoxy group can interact with various receptors or enzymes, potentially inhibiting their activity or altering their function. The methoxy group may also play a role in modulating the compound’s overall activity and binding affinity .
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethanol: Lacks the benzaldehyde and methoxy groups, making it less complex.
Uniqueness
4-(2-(Diethylamino)ethoxy)-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that require precise chemical modifications and interactions.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
4-[2-(diethylamino)ethoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)8-9-18-13-7-6-12(11-16)10-14(13)17-3/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChIキー |
TYRPHABPZJOAKJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


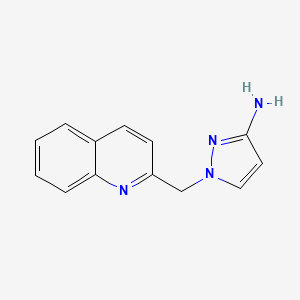

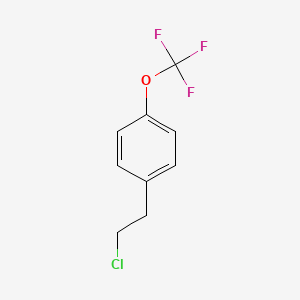
![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)

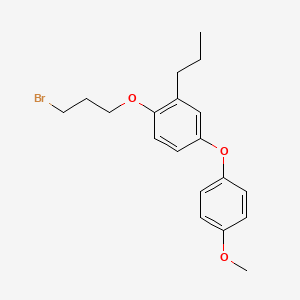
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)

![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
